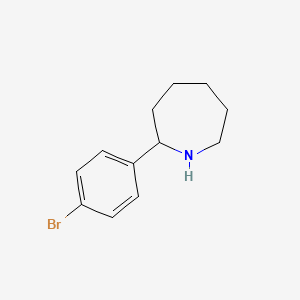

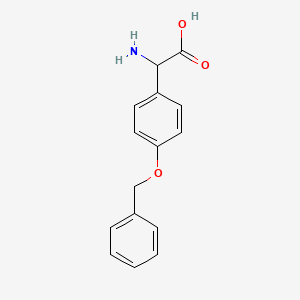

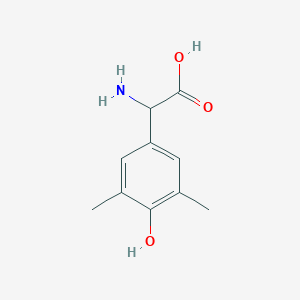

![molecular formula C12H18N4O3 B1273462 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol CAS No. 23470-44-2](/img/structure/B1273462.png)

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Vue d'ensemble

Description

“2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C12H18N4O3 . It has a molecular weight of 266.3 g/mol . The compound appears as a powder .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C12H18N4O3/c13-11-9-10 (1-2-12 (11)16 (18)19)15-5-3-14 (4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 . The Canonical SMILES is Nc1ccc(cc1N1CCNCC1)CCO . Physical And Chemical Properties Analysis

The compound has a predicted density of 1.318±0.06 g/cm3 . The predicted boiling point is 514.3±50.0 °C , and the melting point is 160 °C . The compound has a topological polar surface area of 108 Ų .Applications De Recherche Scientifique

Pharmaceutical Drug Development

This compound’s structure is similar to that of piperazine derivatives, which are known for their therapeutic properties. It can serve as a precursor in synthesizing potential pharmacological agents . For instance, piperazine derivatives are often used in creating antipsychotic drugs due to their ability to act on central nervous system receptors .

Antiviral Agents

The nitrophenyl group within the compound’s structure suggests it could be modified to enhance its antiviral capabilities . Nitrophenyl derivatives have been studied for their efficacy against various viral infections, indicating that this compound could be a valuable scaffold for developing new antiviral medications .

Anticancer Research

Compounds containing both amino and nitro groups have been explored for their anticancer activities . They can interact with DNA or proteins within cancer cells, potentially leading to the development of novel anticancer drugs. The compound could be a candidate for further research in this field .

Biochemical Research

In biochemical research, this compound could be used as a molecular probe to study enzyme-substrate interactions, particularly in enzymes that recognize piperazine motifs. This can help in understanding the biochemical pathways and designing inhibitors for enzymes involved in disease states .

Material Science

The compound’s molecular structure suggests potential applications in material science , particularly in the synthesis of organic compounds with specific optical properties. Its derivatives could be used in creating dyes, fluorescent markers, or other materials that require precise molecular engineering .

Agricultural Chemistry

Piperazine derivatives are known to have applications in agricultural chemistry as well. They can be used to synthesize compounds that act as growth promoters or pesticides. The amino and nitro groups in this compound could be functionalized to enhance these properties .

Propriétés

IUPAC Name |

2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGAFWCADCQCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253505 | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol | |

CAS RN |

23470-44-2 | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)